
N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a trifluoromethanesulfonamide group attached to a chlorinated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 5-chloro-2-methylaniline with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the trifluoromethanesulfonamide group into target molecules.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide exerts its effects is primarily through the inhibition of enzyme activity. The sulfonamide group can bind to the active site of enzymes, preventing the natural substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
- N-(5-Chloro-2-methylphenyl)-benzenesulfonamide
- N-(5-Chloro-2-methylphenyl)-2-(ethylamino)acetamide
- N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Comparison:
- N-(5-Chloro-2-methylphenyl)-benzenesulfonamide: Similar structure but lacks the trifluoromethanesulfonamide group, which may affect its reactivity and biological activity.
- N-(5-Chloro-2-methylphenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of the trifluoromethanesulfonamide group, leading to different chemical properties and potential applications.
- N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: More complex structure with additional functional groups, which can result in varied biological activities and uses.
N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide stands out due to the presence of the trifluoromethanesulfonamide group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57946-95-9 |
|---|---|
Molecular Formula |
C8H7ClF3NO2S |
Molecular Weight |
273.66 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-5-2-3-6(9)4-7(5)13-16(14,15)8(10,11)12/h2-4,13H,1H3 |
InChI Key |
XZQBJOHQASZETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14624954.png)
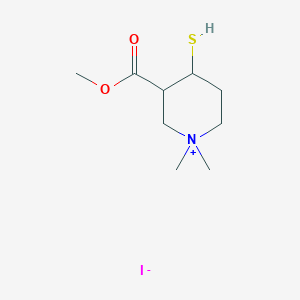
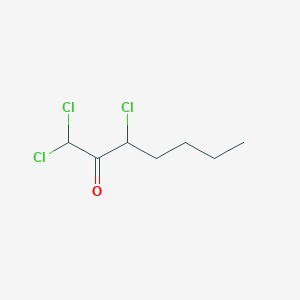
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
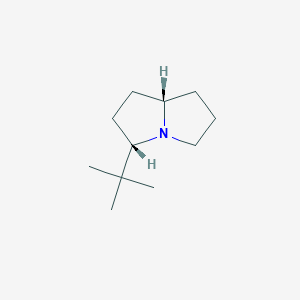
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

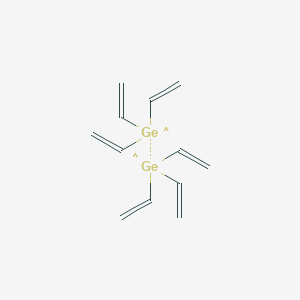
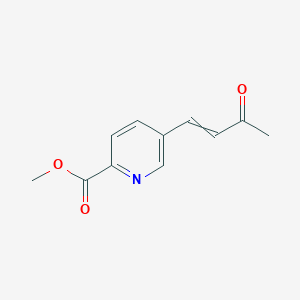
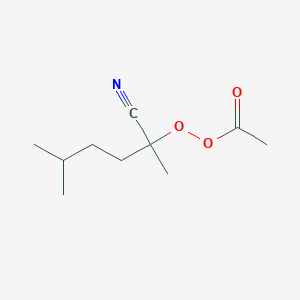

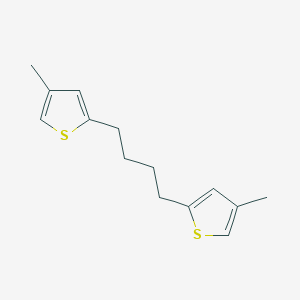
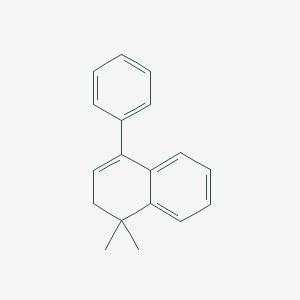
![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
